

Application Notes and Protocols for Cyproheptadine-d3 in Cell-Based Assays

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Compound of Interest

Compound Name: Cyproheptadine Hydrochloride-d3

Cat. No.: B15615832

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Introduction

Cyproheptadine, a first-generation antihistamine, is also recognized for its potent anticholinergic and antiserotonergic properties.[1] It primarily functions as an antagonist of histamine H1 receptors and serotonin 5-HT2A and 5-HT2C receptors.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, including hepatocellular carcinoma and urothelial carcinoma.[2][3] Cyproheptadine has been shown to modulate key signaling pathways, such as the p38 MAPK and PI3K/AKT pathways, which are critical in cell growth and survival.[2][4]

Cyproheptadine-d3 is a deuterated form of cyproheptadine. In cell-based assays, it can serve two primary purposes:

- As a tool compound for studying the biological effects of cyproheptadine, assuming its biological activity is comparable to the non-deuterated form.
- As an internal standard for the accurate quantification of cyproheptadine in cell lysates, culture medium, or other biological matrices using mass spectrometry-based methods.

These application notes provide detailed protocols for utilizing Cyproheptadine-d3 in common cell-based assays to investigate its effects on cell viability, cell cycle progression, and relevant

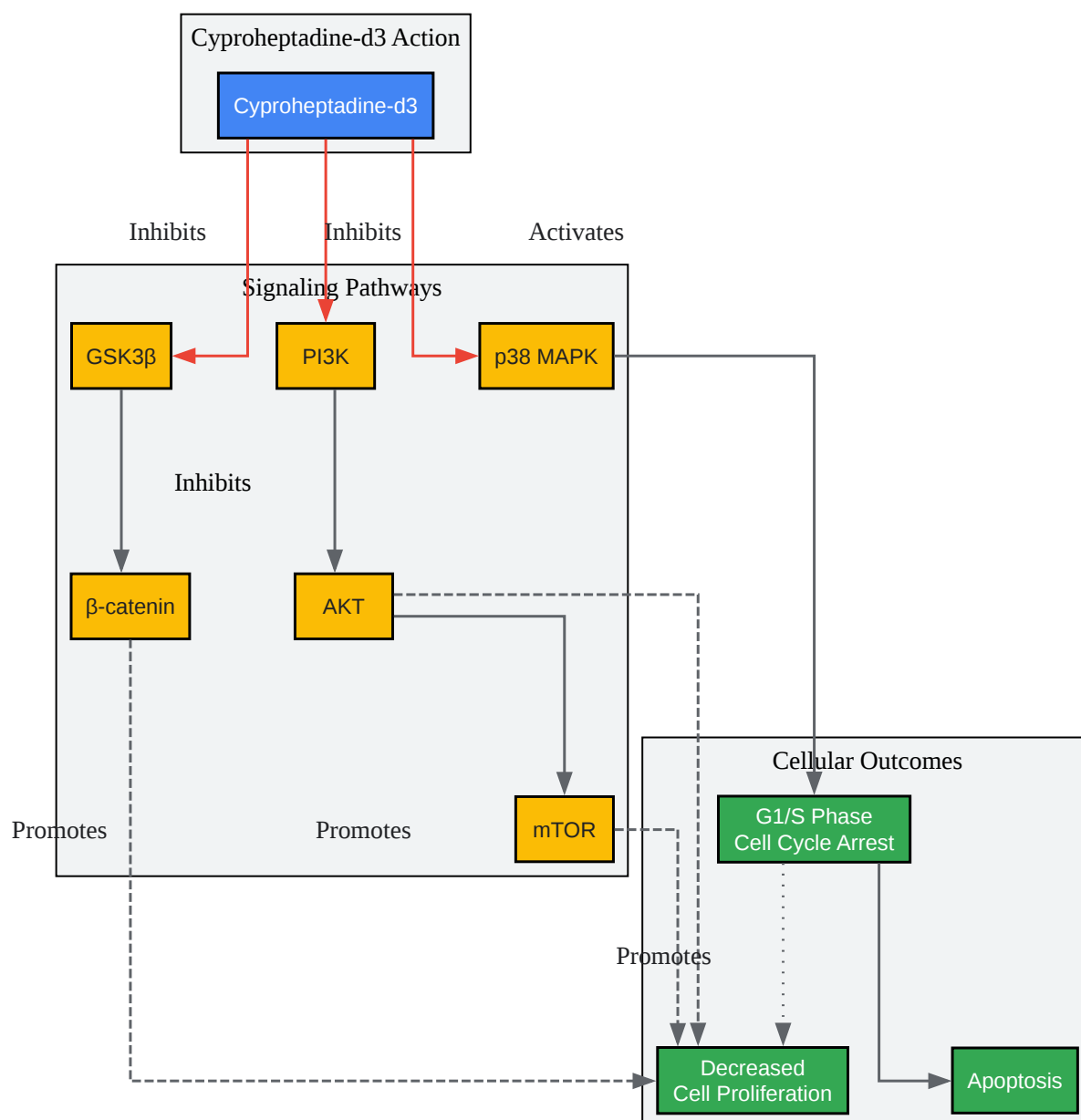
signaling pathways, as well as its use as an internal standard.

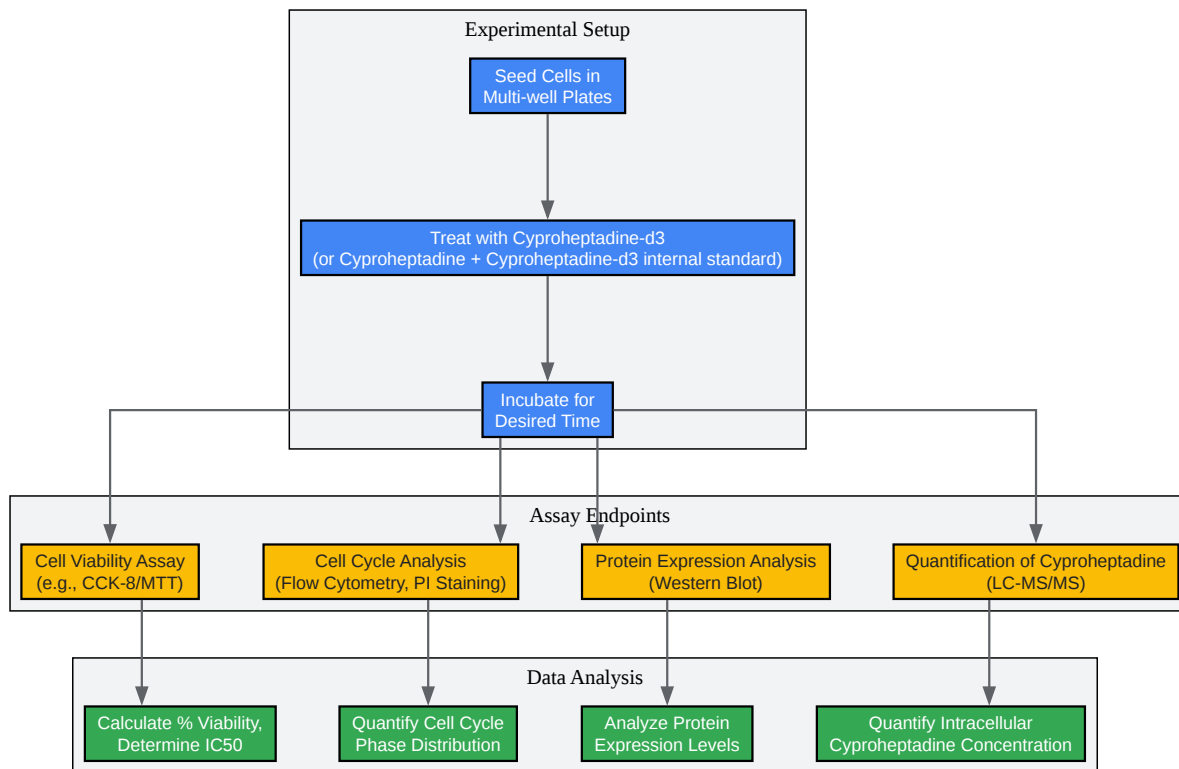
Data Presentation

Table 1: In Vitro Efficacy of Cyproheptadine in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Concentration/IC50 | Reference |
|-----------|--------------------------|------------------------|-----------------------------|---|---|
| HepG2 | Hepatocellular Carcinoma | Cell Viability (CCK-8) | Inhibition of Proliferation | Significant inhibition at 25-50 μ M | [2] [5] |
| Huh-7 | Hepatocellular Carcinoma | Cell Viability (CCK-8) | Inhibition of Proliferation | Significant inhibition at 25-50 μ M | [2] [5] |
| TSGH 8301 | Urothelial Carcinoma | Cell Viability | IC50 | ~55 μ M | [3] [6] |
| BFTC 905 | Urothelial Carcinoma | Cell Viability | IC50 | ~55 μ M | [3] [6] |
| BFTC 909 | Urothelial Carcinoma | Cell Viability | IC50 | ~55 μ M | [6] |
| LP1 | Myeloma | Cell Cycle Analysis | G1 Arrest | 5 and 20 μ M | [7] |
| OCI-AML2 | Leukemia | Cell Cycle Analysis | G1 Arrest | 5 and 20 μ M | [7] |

Signaling Pathways and Experimental Workflows





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